{[(1R,2R)-2-amino-1,2-diphenylethyl](4-toluenesulfonyl)amido}(p-cymene)ruthenium(II)tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{(1R,2R)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II)tetrafluoroborate is a complex organometallic compound It features a ruthenium(II) center coordinated to a p-cymene ligand, a chiral diamine ligand, and a tosylamido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {(1R,2R)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II)tetrafluoroborate typically involves the following steps:
Ligand Preparation: The chiral diamine ligand, (1R,2R)-2-amino-1,2-diphenylethylamine, is synthesized from commercially available starting materials.
Complex Formation: The ligand is reacted with ruthenium(II) precursor, such as ruthenium(II) chloride dimer, in the presence of p-cymene to form the intermediate complex.
Tosylation: The intermediate complex is then treated with p-toluenesulfonyl chloride to introduce the tosylamido group.
Anion Exchange: Finally, the chloride anion is exchanged with tetrafluoroborate to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the ruthenium center is oxidized to a higher oxidation state.
Reduction: It can also participate in reduction reactions, where the ruthenium center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and organic peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrazine are typically used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent.
Major Products
Oxidation: Higher oxidation state ruthenium complexes.
Reduction: Lower oxidation state ruthenium complexes.
Substitution: New ruthenium complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound is used as a catalyst in various organic transformations, including hydrogenation, oxidation, and C-H activation reactions.
Asymmetric Synthesis: Due to its chiral nature, it is employed in enantioselective synthesis to produce optically active compounds.
Biology and Medicine
Anticancer Activity: The compound has shown potential as an anticancer agent, exhibiting cytotoxicity against various cancer cell lines.
Antimicrobial Activity: It also possesses antimicrobial properties, making it a candidate for developing new antibiotics.
Industry
Material Science: The compound is explored for its use in the development of advanced materials, such as conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which {(1R,2R)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II)tetrafluoroborate exerts its effects involves coordination to target molecules through its ruthenium center. The p-cymene ligand provides stability, while the chiral diamine and tosylamido groups enhance selectivity and reactivity. In biological systems, the compound interacts with cellular components, leading to apoptosis in cancer cells or disruption of microbial cell walls.
Comparación Con Compuestos Similares
Similar Compounds
- {(1R,2R)-2-amino-1,2-diphenylethylamido}(benzene)ruthenium(II)tetrafluoroborate
- {(1R,2R)-2-amino-1,2-diphenylethylamido}(cyclopentadienyl)ruthenium(II)tetrafluoroborate
Uniqueness
- Ligand Structure : The presence of the p-cymene ligand distinguishes it from other similar compounds, providing unique steric and electronic properties.
- Chirality : The chiral diamine ligand imparts enantioselectivity, making it valuable for asymmetric synthesis.
- Tosylamido Group : The tosylamido group enhances the compound’s stability and reactivity, particularly in biological applications.
This detailed article provides a comprehensive overview of {(1R,2R)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II)tetrafluoroborate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C31H32BF4N2O3RuS- |
---|---|
Peso molecular |
700.5 g/mol |
Nombre IUPAC |
2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonylbenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrafluoroborate |
InChI |
InChI=1S/C21H20N2O3S.C10H14.BF4.Ru/c22-20(15-9-5-2-6-10-15)19(14-7-3-1-4-8-14)17-13-16(21(23)24)11-12-18(17)27(25)26;1-8(2)10-6-4-9(3)5-7-10;2-1(3,4)5;/h1-13,19-20H,22H2,(H3,23,24,25,26);4-8H,1-3H3;;/q;;-1;+2/p-2/t19-,20+;;;/m1.../s1 |
Clave InChI |
LEVABAZKNPRZPZ-SXFSLILVSA-L |
SMILES isomérico |
[B-](F)(F)(F)F.CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)[C@H](C2=C(C=CC(=C2)C(=O)[NH-])S(=O)[O-])[C@H](C3=CC=CC=C3)N.[Ru+2] |
SMILES canónico |
[B-](F)(F)(F)F.CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)C(C2=C(C=CC(=C2)C(=O)[NH-])S(=O)[O-])C(C3=CC=CC=C3)N.[Ru+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.